molecular formula C5H4N4OS2 B1608515 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 94350-96-6

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B1608515
CAS RN: 94350-96-6
M. Wt: 200.2 g/mol
InChI Key: YJFLMNUAMMCWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a chemical compound with the molecular formula C5H4N4OS2 and a molecular weight of 200.24 . It is also known by other synonyms such as “3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” and "3-methyl-7-sulfanyl-1,3,4-thiadiazolino[2,3-c]1,2,4-triazin-4-one" .

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to exhibit anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cells . This makes them potential candidates for the development of new anticancer drugs.

Antimicrobial Activity

These compounds also show antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of infectious diseases.

Analgesic and Anti-inflammatory Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can act as analgesics (pain relievers) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can also act as antiviral agents . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections.

Enzyme Inhibition

These compounds can act as enzyme inhibitors . They can inhibit the activity of various enzymes, which can be useful in the treatment of various diseases.

Antitubercular Agents

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can act as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Agricultural Applications

1,3,4-Oxadiazoles, which are structurally similar to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit herbicidal, insecticidal, and fungicidal activity . Therefore, it’s possible that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives could also have applications in agriculture.

Safety and Hazards

The safety data sheet for “3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” suggests that any clothing contaminated by the product should be immediately removed .

Future Directions

The future directions for “3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” and its derivatives could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3-amino-5-methyl-1,2,4-thiadiazole with carbon disulfide to form 3-methyl-4,5-dithio-1,2,4-thiadiazole. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-4,5-dihydro-1,2,4-thiadiazole-5-thione. The final step involves the reaction of this intermediate with chloroacetic acid to form the desired compound.", "Starting Materials": [ "3-amino-5-methyl-1,2,4-thiadiazole", "Carbon disulfide", "Hydrazine hydrate", "Chloroacetic acid" ], "Reaction": [ "Step 1: React 3-amino-5-methyl-1,2,4-thiadiazole with carbon disulfide in the presence of a base such as potassium hydroxide to form 3-methyl-4,5-dithio-1,2,4-thiadiazole.", "Step 2: React 3-methyl-4,5-dithio-1,2,4-thiadiazole with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 3-methyl-4,5-dihydro-1,2,4-thiadiazole-5-thione.", "Step 3: React 3-methyl-4,5-dihydro-1,2,4-thiadiazole-5-thione with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one." ] }

CAS RN

94350-96-6

Product Name

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Molecular Formula

C5H4N4OS2

Molecular Weight

200.2 g/mol

IUPAC Name

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N4OS2/c1-2-3(10)9-4(7-6-2)12-5(11)8-9/h1H3,(H,8,11)

InChI Key

YJFLMNUAMMCWMI-UHFFFAOYSA-N

SMILES

CC1=NN=C2N(C1=O)NC(=S)S2

Canonical SMILES

CC1=NN=C2N(C1=O)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.